![molecular formula C14H16N4O4 B2886719 (3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone CAS No. 2034503-23-4](/img/structure/B2886719.png)
(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone
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Description
(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone is a useful research compound. Its molecular formula is C14H16N4O4 and its molecular weight is 304.306. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis of various compounds that share structural similarities or functional groups with the given chemical, focusing on their potential biological activities and chemical properties. For instance, compounds have been synthesized that involve complex structures incorporating pyridine derivatives, demonstrating methodologies for constructing such molecules and analyzing their structural characteristics (Lakshminarayana et al., 2009).
Antimicrobial and Anticonvulsant Activities
There is significant interest in the antimicrobial and anticonvulsant potentials of compounds related to the given chemical structure. Studies have synthesized new pyridine derivatives and evaluated their in vitro antimicrobial activities, revealing variable and modest activities against bacteria and fungi (Patel et al., 2011). Furthermore, novel compounds designed as sodium channel blockers have shown promising anticonvulsant activities in preclinical models, highlighting their potential therapeutic applications (Malik & Khan, 2014).
Molecular Interaction Studies
The interaction of structurally similar compounds with biological targets is a key area of research. For example, studies on the molecular interaction of cannabinoid receptor antagonists provide insights into how modifications in the chemical structure can influence binding affinity and activity at the receptor level (Shim et al., 2002).
properties
IUPAC Name |
[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-(5-methyl-1,2-oxazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-9-11(7-15-22-9)14(19)18-6-5-10(8-18)21-13-4-3-12(20-2)16-17-13/h3-4,7,10H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJQKXVWFRWQKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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